
1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system by blocking the activity of JAK enzymes.
科学的研究の応用
Alzheimer’s Disease Treatment Candidates
A study focused on the synthesis of new N-substituted derivatives incorporating elements similar to the query compound to evaluate potential drug candidates for Alzheimer’s disease. Through a multi-step synthesis process, derivatives were created and assessed for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This research signifies the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).
Antiviral Activities
Another investigation explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, highlighting the structural similarity to the compound . These derivatives exhibited antiviral activities, particularly against the tobacco mosaic virus, suggesting potential applications in combating viral infections (Chen et al., 2010).
Antibacterial Potentials
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the target compound, revealed their antibacterial potentials. These compounds, through synthesis and evaluation, demonstrated moderate inhibitory effects against various bacterial strains, indicating their utility in developing new antimicrobial agents (Iqbal et al., 2017).
Anticancer Agent Development
A significant study entailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showcasing a structure akin to the query compound. These hybrids were evaluated as anticancer agents, where certain derivatives exhibited strong anticancer activity, underscoring the compound's importance in oncological research (Rehman et al., 2018).
Antimicrobial Applications Against Plant Pathogens
The compound's framework has been utilized in synthesizing derivatives aimed at combating bacterial and fungal pathogens affecting tomato plants. This research highlights the agricultural applications of such chemical structures in protecting crops from diseases (Vinaya et al., 2009).
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDHFRWGIBKDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

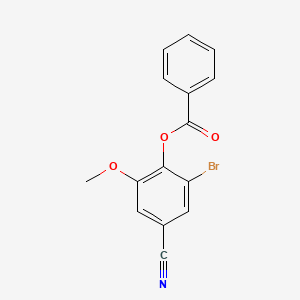
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
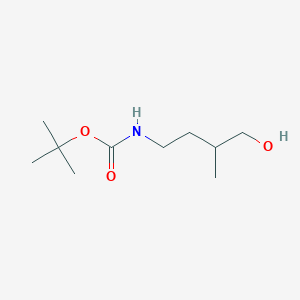
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
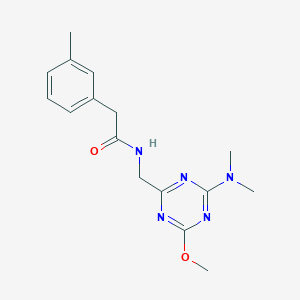
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)

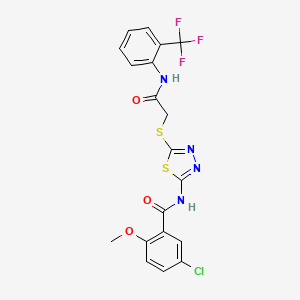

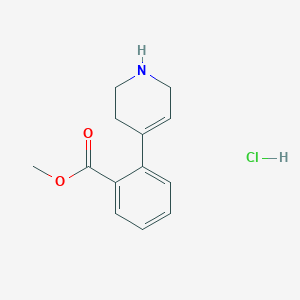
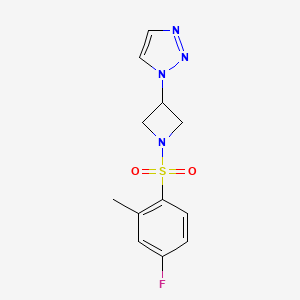
![6-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2397084.png)